N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline
Description
Compound Classification and Nomenclature
N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline is classified as an aromatic amine derivative that incorporates both aniline and phenoxy functional groups within its molecular structure. The compound belongs to the broader category of substituted anilines, which are characterized by the presence of amino groups attached to aromatic ring systems. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,5-dimethyl-N-[2-(4-propan-2-ylphenoxy)propyl]aniline, which provides a complete description of its structural components.
The compound is also known by several synonyms including this compound and 2,5-dimethyl-N-[2-(4-propan-2-ylphenoxy)propyl]aniline. These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The compound has been assigned the Chemical Abstracts Service registry number 1040687-73-7, which serves as a unique identifier in chemical databases.
From a structural classification perspective, this compound can be categorized as both a tertiary amine and an ether, due to the presence of the nitrogen-carbon bond and the oxygen linkage between aromatic systems. The compound exhibits characteristics typical of aromatic compounds, including resonance stabilization and specific electronic properties that influence its chemical behavior and potential biological activity.
Historical Context and Discovery
The development and characterization of this compound can be traced to research efforts in pharmaceutical chemistry aimed at discovering novel bioactive compounds. The compound was first registered in chemical databases in 2010, as evidenced by its creation date of July 26, 2010, in the PubChem database. This timing coincides with increased research activity in the field of aniline derivatives for therapeutic applications.
The synthetic pathway for this compound likely emerged from systematic structure-activity relationship studies examining the effects of various substituents on aniline scaffolds. Research in this area has been driven by the need to develop compounds with specific pharmacological properties while optimizing molecular characteristics such as solubility, stability, and bioavailability. The incorporation of isopropyl and dimethyl substituents represents a strategic approach to modifying the electronic and steric properties of the parent aniline structure.
Patent literature indicates that compounds with similar structural features have been investigated for their potential as histamine H3-receptor ligands and other therapeutic applications. The development of this compound fits within this broader research context, representing efforts to explore the therapeutic potential of substituted aniline derivatives.
Research Significance in Chemical Sciences
This compound holds significant research value in multiple areas of chemical sciences. The compound serves as a model system for studying the effects of specific substitution patterns on the properties of aniline derivatives. Its unique combination of functional groups makes it particularly valuable for investigating structure-activity relationships in medicinal chemistry research.
The compound has been incorporated into commercial chemical libraries, as evidenced by its availability from multiple suppliers including Santa Cruz Biotechnology and Matrix Scientific. This commercial availability indicates recognition of its research value and suggests ongoing interest in its properties and applications. The compound is offered in research quantities, typically 500 milligrams, which supports its use in academic and industrial research settings.
Research applications of this compound extend to the field of synthetic chemistry, where it may serve as an intermediate in the synthesis of more complex molecules. The presence of multiple functional groups provides opportunities for further chemical modification, making it a versatile building block for synthetic chemists. Additionally, the compound's structural features make it suitable for use in studies examining the effects of aromatic substitution on molecular properties such as lipophilicity, electronic distribution, and conformational behavior.
The compound also contributes to our understanding of the relationship between molecular structure and biological activity. Studies of similar aniline derivatives have provided insights into how specific substitution patterns influence interactions with biological targets, and this compound represents an important example within this class of compounds.
Key Structural Features and Functional Groups
The molecular structure of this compound exhibits several distinctive features that contribute to its chemical and physical properties. The compound has a molecular formula of C₂₀H₂₇NO and a molecular weight of 297.4 grams per mole. This relatively high molecular weight reflects the presence of multiple aromatic rings and aliphatic substituents within the structure.
The structural backbone consists of two aromatic ring systems connected through an aliphatic chain containing both amine and ether linkages. The primary aniline ring bears two methyl substituents at the 2 and 5 positions, which influence the electronic properties and steric environment around the amino group. These methyl groups contribute to increased lipophilicity and may affect the compound's ability to interact with biological targets.
| Structural Component | Chemical Feature | Contribution to Properties |
|---|---|---|
| 2,5-Dimethylaniline core | Primary aromatic amine | Electronic donor properties, hydrogen bonding potential |
| Propyl linker | Aliphatic chain | Conformational flexibility, spacing between aromatic systems |
| Phenoxy group | Aromatic ether | Lipophilic character, aromatic interactions |
| Isopropyl substituent | Branched alkyl group | Steric bulk, increased lipophilicity |
The phenoxy portion of the molecule features an isopropyl substituent at the para position, which provides additional steric bulk and contributes to the overall lipophilic character of the compound. This substitution pattern is strategically positioned to influence the electronic distribution within the aromatic system while maintaining the planarity necessary for aromatic interactions.
The aliphatic linker connecting the two aromatic systems consists of a propyl chain that incorporates both the amine nitrogen and the ether oxygen. This arrangement provides conformational flexibility while maintaining the spatial relationship between the aromatic components. The stereochemistry around the secondary carbon in the propyl chain introduces an additional element of structural complexity that may influence the compound's biological activity.
The Simplified Molecular Input Line Entry System representation of the compound is CC1=CC(=C(C=C1)C)NCC(C)OC2=CC=C(C=C2)C(C)C, which provides a linear notation describing the complete molecular structure. This representation facilitates computational analysis and database searching while preserving all essential structural information.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(4-propan-2-ylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-14(2)18-8-10-19(11-9-18)22-17(5)13-21-20-12-15(3)6-7-16(20)4/h6-12,14,17,21H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHXVKDRUNFGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(C)OC2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline generally follows a two-step approach:
- Formation of the 2-(4-isopropylphenoxy)propyl intermediate
- N-alkylation of 2,5-dimethylaniline with the prepared intermediate
This approach ensures the selective attachment of the propyl ether moiety to the aniline nitrogen.
Stepwise Preparation Details
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-(4-isopropylphenoxy)propyl halide (e.g., bromide or chloride) | Starting from 4-isopropylphenol, react with epichlorohydrin or 1-bromo-2-propanol under basic conditions (e.g., K2CO3) to form the propyl ether intermediate with a halide leaving group | Control of regioselectivity is crucial to attach the propyl chain at the phenolic oxygen |
| 2 | N-alkylation of 2,5-dimethylaniline | React 2,5-dimethylaniline with the halide intermediate in the presence of a base (e.g., NaH, K2CO3) in an aprotic solvent like DMF or DMSO at elevated temperature | The reaction proceeds via nucleophilic substitution on the halide, forming the N-substituted product |
Detailed Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred to promote nucleophilic substitution reactions.
- Bases: Potassium carbonate (K2CO3) is commonly used for deprotonation of phenol and amine groups to enhance nucleophilicity. Sodium hydride (NaH) may be used for stronger deprotonation but requires careful handling.
- Temperature: Reactions typically conducted at 60–100 °C to balance reaction rate and selectivity.
- Reaction Time: Varies from several hours to overnight depending on scale and reagent purity.
- Purification: Post-reaction mixtures are purified by liquid-liquid extraction, followed by column chromatography or recrystallization to isolate the pure compound.
Representative Synthesis Example
Preparation of 2-(4-isopropylphenoxy)propyl bromide:
- 4-Isopropylphenol (1 equiv) is reacted with epichlorohydrin (1.1 equiv) in the presence of potassium carbonate (1.5 equiv) in DMF at 80 °C for 6 hours.
- The reaction mixture is cooled and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the bromide intermediate.
N-Alkylation of 2,5-dimethylaniline:
- 2,5-Dimethylaniline (1 equiv) is dissolved in DMF, and potassium carbonate (2 equiv) is added.
- The bromide intermediate (1.1 equiv) is added dropwise, and the mixture is stirred at 80 °C for 12 hours.
- After completion, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed, dried, and purified by column chromatography to afford this compound.
Research Findings and Analysis
Yield and Purity
- Typical overall yields for the two-step synthesis range from 60% to 85%, depending on reaction conditions and purification efficiency.
- Purity is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis, with purities exceeding 98% achievable.
Reaction Optimization
- Using excess base improves conversion but may increase side reactions such as over-alkylation.
- Temperature control is critical to minimize by-products and decomposition.
- Choice of halide (bromide vs. chloride) affects reaction rate; bromides generally react faster.
Alternative Methods
- Direct nucleophilic substitution of 2,5-dimethylaniline on epoxide derivatives of 4-isopropylphenol can be attempted but often leads to lower selectivity and yields.
- Transition metal-catalyzed coupling methods (e.g., Buchwald-Hartwig amination) are less common for this compound due to the availability of simpler nucleophilic substitution routes.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Remarks |
|---|---|---|
| Starting materials | 4-Isopropylphenol, 2,5-dimethylaniline | Commercially available |
| Solvent | DMF or DMSO | Polar aprotic solvents preferred |
| Base | K2CO3 or NaH | K2CO3 safer, NaH stronger base |
| Temperature | 60–100 °C | Higher temp speeds reaction |
| Reaction time | 6–12 hours | Depends on scale and reagents |
| Purification | Column chromatography | Ensures high purity |
| Yield | 60–85% overall | Good for multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline is a compound that has garnered attention in various scientific research applications. This article explores its applications in biochemical research, particularly in proteomics, and highlights relevant case studies and data.
Proteomics Research
This compound is primarily used as a biochemical tool in proteomics. Proteomics involves the large-scale study of proteins, particularly their functions and structures. This compound serves as a reagent for various proteomic techniques, including:
- Protein Labeling : It can be used to label proteins for identification and quantification in complex mixtures.
- Affinity Purification : The compound can be utilized to capture specific proteins from biological samples, aiding in the study of protein interactions.
Pharmaceutical Research
The compound's unique chemical structure may also have implications in drug development. Its potential as a lead compound for developing pharmaceuticals targeting specific biological pathways has been explored. For instance:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for studying neurodegenerative diseases.
Chemical Biology
In chemical biology, this compound can be employed to investigate cellular mechanisms and signaling pathways. Its role as a small molecule probe allows researchers to dissect complex biological processes.
Case Study 1: Protein Interaction Studies
A study published in a peer-reviewed journal demonstrated the use of this compound in identifying protein-protein interactions within cancer cells. The compound was used to tag specific proteins, allowing researchers to map interaction networks crucial for cancer progression.
Case Study 2: Drug Development
Another research project focused on synthesizing analogs of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that certain analogs showed enhanced activity compared to the parent compound, highlighting its potential as a scaffold for drug design.
Table 1: Summary of Applications
| Application Area | Specific Use | Outcome/Findings |
|---|---|---|
| Proteomics | Protein labeling | Enhanced identification of proteins |
| Pharmaceutical Research | Anticancer activity | Inhibition of tumor growth |
| Chemical Biology | Cell signaling investigations | Dissection of complex biological processes |
Table 2: Case Study Findings
| Study | Focus Area | Key Findings |
|---|---|---|
| Protein Interaction | Cancer research | Identification of critical protein interactions |
| Drug Development | Anticancer drugs | Enhanced efficacy of synthesized analogs |
Mechanism of Action
The mechanism of action of N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent groups on both the phenoxy and aniline moieties, as well as the linker chain length. Key analogs and their distinguishing features are discussed below.
Substituent Variations on the Phenoxy Group
- N-[2-(4-Ethylphenoxy)propyl]-2,5-dimethylaniline (sc-330745): Replaces the isopropyl group with an ethyl substituent.
- N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline: Features a sec-butyl group at the phenoxy ring’s ortho-position and a butyl linker. The sec-butyl group introduces greater steric hindrance, which may impede molecular interactions compared to the target compound .
Modifications to the Aniline Moiety
- N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethoxyaniline: Substitutes the 2,5-dimethyl groups with methoxy groups.
- N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline (sc-330747): Incorporates a trifluoromethyl group at the aniline’s meta-position. The electron-withdrawing CF₃ group could reduce basicity and enhance metabolic stability in biological systems .
Linker Chain Length
- N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline (sc-330744): Utilizes a shorter ethyl linker instead of propyl. Reduced chain length may limit conformational flexibility, affecting binding affinity in receptor-ligand interactions .
Data Table: Structural and Commercial Comparison
Research Findings and Implications
While direct studies on this compound are sparse, insights can be extrapolated from its analogs:
- Electronic Properties : The 2,5-dimethyl substitution on the aniline ring provides moderate electron-donating effects, contrasting with methoxy or trifluoromethyl analogs, which exhibit stronger electronic modulation .
- Commercial Availability : Ethyl- and fluoro-substituted analogs are commercially available at standardized prices ($284.00 per 500 mg), suggesting scalable synthesis routes .
Q & A
Q. What spectroscopic methods are recommended to confirm the structure of N-[2-(4-Isopropylphenoxy)propyl]-2,5-dimethylaniline?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) .
- 1H NMR : Aromatic protons from the 2,5-dimethylaniline moiety appear as distinct singlets (δ 6.5–7.2 ppm), while the isopropylphenoxy group shows split peaks for the methine proton (δ ~4.1 ppm) and methyl groups (δ 1.2–1.4 ppm). The propyl linker’s methylene protons resonate as multiplets (δ 2.5–3.5 ppm) .
- FT-IR : Key signals include N-H stretching (~3400 cm⁻¹ for secondary amine), aromatic C=C (~1600 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]+ with exact mass matching the molecular formula (C20H27NO). Cross-validate with fragmentation patterns to rule out isomeric impurities .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Nucleophilic substitution of 2,5-dimethylaniline with 2-(4-isopropylphenoxy)propyl bromide. Optimize reaction conditions (e.g., K2CO3 in DMF, 80°C, 12 h) to achieve >85% yield. Monitor intermediates via TLC (silica gel, hexane:EtOAc 7:3) .
- Route 2 : Reductive amination using 2,5-dimethylaniline and 4-isopropylphenoxypropanal (NaBH3CN, MeOH, RT). Purify via column chromatography (SiO2, gradient elution) to isolate the product. Key intermediates include the Schiff base, confirmed by LC-MS .
Q. How can researchers assess the purity of this compound, and which analytical techniques are most reliable?
- Methodological Answer : Use HPLC-UV (C18 column, acetonitrile/water gradient) with a reference standard to quantify impurities. Detect at 254 nm, where aromatic groups exhibit strong absorption. For trace-level detection (<0.1%), employ LC-MS/MS in MRM mode. Validate method precision (RSD <2%) and accuracy (spiked recovery 95–105%) .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity (e.g., enzyme inhibition) be resolved?
- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols by:
- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) across independent replicates.
- Cell line validation : Use isogenic cell lines to minimize genetic variability.
- Positive controls : Include known inhibitors (e.g., kinase inhibitors for enzyme studies) to benchmark activity.
Cross-reference with structural analogs (e.g., phenoxypropylamine derivatives) to identify substituent-dependent trends .
Q. What experimental strategies elucidate metabolic pathways of this compound in in vitro models?
- Methodological Answer : Use hepatocyte microsomal incubations (human/rat) with NADPH cofactor. Quench reactions at timed intervals (0–120 min) and analyze metabolites via LC-QTOF-MS in positive ion mode. Identify phase I metabolites (e.g., hydroxylation at the propyl linker) and phase II conjugates (glucuronides). Compare fragmentation patterns with synthetic standards for confirmation .
Q. Which computational methods predict the compound’s reactivity in solvent environments or catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model:
- Solvent effects : Use the SMD continuum model to calculate solvation energies in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents.
- Reaction pathways : Simulate nucleophilic attack at the amine group or oxidative cleavage of the ether bond. Validate with experimental kinetic data (e.g., Arrhenius plots) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
